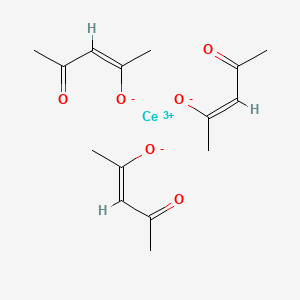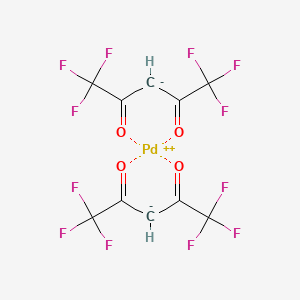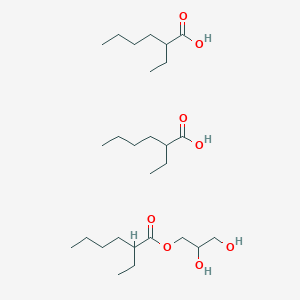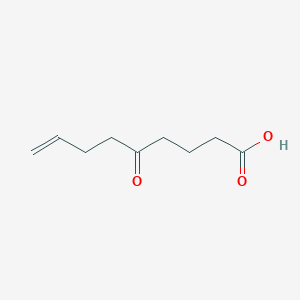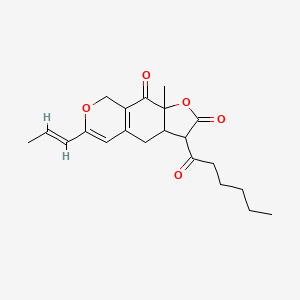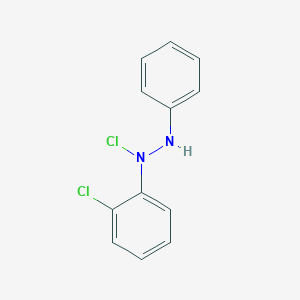
1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine
Übersicht
Beschreibung
1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine is an organic compound with significant relevance in various fields of chemistry and industry. This compound is characterized by the presence of two chlorine atoms attached to a phenylhydrazine structure, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine typically involves the reaction of 2-chlorobenzyl chloride with phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield.
Industrial production methods often involve the use of more efficient and scalable processes. For instance, the reaction can be conducted in a continuous flow reactor, which allows for better control over reaction parameters and improved safety. Additionally, the use of solvents like toluene or tetrahydrofuran can enhance the solubility of reactants and improve reaction rates .
Analyse Chemischer Reaktionen
1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding azobenzenes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of hydrazines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields azobenzene derivatives, while reduction leads to hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of reactive intermediates, such as free radicals or electrophilic species, which can modify the structure and function of target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine can be compared with other similar compounds, such as:
1-Chloro-2-(phenylethynyl)benzene: This compound has a similar structure but lacks the hydrazine moiety, making it less reactive in certain types of chemical reactions.
1-Chloro-4-methylbenzene: This compound has a simpler structure with only one chlorine atom and a methyl group, resulting in different reactivity and applications.
Chloroacetic acid: Although structurally different, chloroacetic acid shares some reactivity patterns, particularly in nucleophilic substitution reactions
The uniqueness of this compound lies in its dual chlorine substitution and phenylhydrazine structure, which imparts distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
1-chloro-1-(2-chlorophenyl)-2-phenylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-11-8-4-5-9-12(11)16(14)15-10-6-2-1-3-7-10/h1-9,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFMMFQXROYXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN(C2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
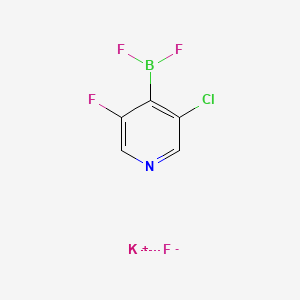
![Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride](/img/structure/B8205162.png)
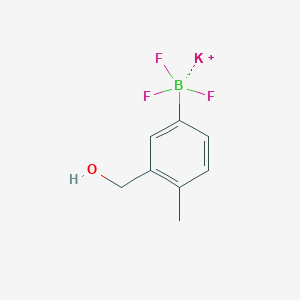
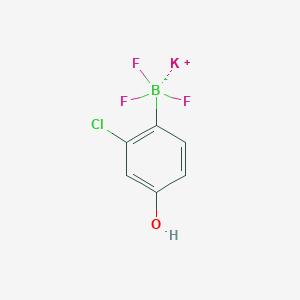
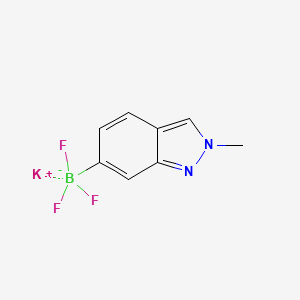

![(2R)-5-(N'-aminomethanimidamido)-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid](/img/structure/B8205204.png)
